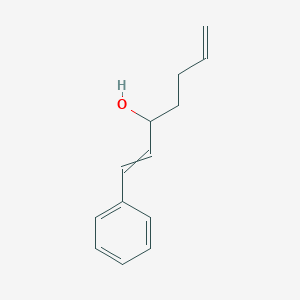
1-Phenylhepta-1,6-dien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylhepta-1,6-dien-3-ol is an organic compound characterized by a seven-carbon chain with a phenyl group attached to the first carbon and a hydroxyl group on the third carbon. This compound is part of the diarylheptanoid family, which is known for its diverse biological activities and presence in various natural sources .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenylhepta-1,6-dien-3-ol can be synthesized through several methods. One common approach involves the radical alkenyl migration of allylic alcohols. This method includes a regioselective perfluoroalkyl radical addition followed by alkenyl migration and deprotonation to generate a ketyl radical anion . Another method involves the total synthesis of natural diarylheptanoids, which includes the use of various reagents and catalysts to achieve the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenylhepta-1,6-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Formation of phenylheptanone derivatives.
Reduction: Formation of phenylheptanol derivatives.
Substitution: Formation of brominated or nitrated phenylheptanol derivatives.
Aplicaciones Científicas De Investigación
1-Phenylhepta-1,6-dien-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances and flavoring agents
Mecanismo De Acción
The mechanism of action of 1-Phenylhepta-1,6-dien-3-ol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparación Con Compuestos Similares
3-Methyl-1,6-heptadien-3-ol: Similar structure with a methyl group instead of a phenyl group.
2,6-Dimethylhepta-1,6-dien-3-ol acetate: Used as an insect pheromone.
Uniqueness: 1-Phenylhepta-1,6-dien-3-ol is unique due to its phenyl group, which imparts distinct chemical and biological properties compared to its analogs. The presence of the phenyl group enhances its stability and reactivity, making it a valuable compound in various applications .
Propiedades
Número CAS |
819883-97-1 |
|---|---|
Fórmula molecular |
C13H16O |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
1-phenylhepta-1,6-dien-3-ol |
InChI |
InChI=1S/C13H16O/c1-2-3-9-13(14)11-10-12-7-5-4-6-8-12/h2,4-8,10-11,13-14H,1,3,9H2 |
Clave InChI |
ALECYLSDVOSABX-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC(C=CC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-ethoxy-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14225489.png)
![1H-Pyrazolo[4,3-c]isoquinolin-8-amine, N,N,3-trimethyl-5-(2-pyridinyl)-](/img/structure/B14225494.png)
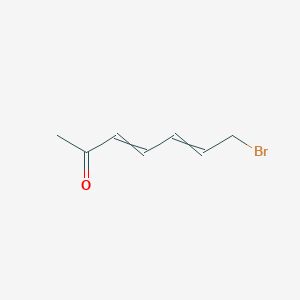
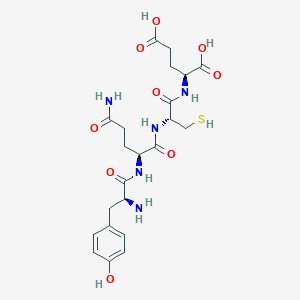
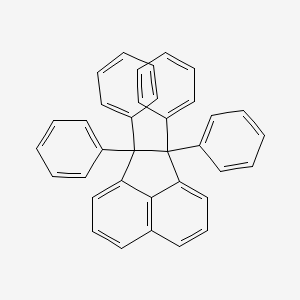
![4-[4-(1-Phenylethenyl)phenyl]morpholine](/img/structure/B14225524.png)
![2-[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethoxy]ethyl prop-2-enoate](/img/structure/B14225527.png)
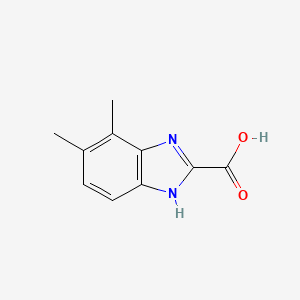
![1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene](/img/structure/B14225536.png)
![4-[(4-Methoxyphenyl)(phenanthren-9-YL)methyl]phenol](/img/structure/B14225543.png)
![2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14225546.png)
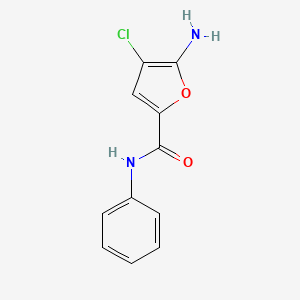

![N-[2-(Octahydroquinolin-1(2H)-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14225554.png)
